Quinolin-4-ylmethanamine
Overview
Description
Quinolin-4-ylmethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, specifically, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Quinolin-4-ylmethanamine, like other quinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby disrupting DNA replication and transcription, leading to cell death .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process of bacterial DNA, which is essential for DNA replication, transcription, repair, and recombination .
Pharmacokinetics
Most quinolones are 80 to 100% bioavailable from the oral route, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Quinolones are also known for their excellent tissue penetration .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved by disrupting the supercoiling process of bacterial DNA, which is essential for DNA replication and transcription .
Action Environment
The efficacy and stability of this compound, like other quinolones, can be influenced by various environmental factors. It’s worth noting that the development of resistance to quinolones is an ongoing concern, highlighting the need for careful use and ongoing research .
Biochemical Analysis
Biochemical Properties
Quinolin-4-ylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with amyloid-beta (Aβ) peptides, which are associated with neurodegenerative diseases such as Alzheimer’s disease . The compound inhibits the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity. Additionally, this compound interacts with various enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it has been shown to attenuate Aβ-induced neurotoxicity, thereby protecting against cell death . The compound influences cell signaling pathways, particularly those involved in neuroprotection and anti-apoptotic mechanisms. This compound also affects gene expression by modulating the transcription of genes associated with cell survival and stress response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to Aβ peptides, preventing their aggregation into toxic oligomers and fibrils . This binding interaction inhibits the formation of neurotoxic aggregates, thereby protecting neuronal cells. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained protective effects on neuronal cells, reducing the impact of Aβ-induced neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-4-ylmethanamine typically involves the reaction of quinoline with formaldehyde and ammonia. This process is known as the Mannich reaction, which is a classical method for the formation of β-amino carbonyl compounds. The reaction conditions usually involve the use of an acid catalyst and are carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Quinolin-4-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinolin-4-ylmethanol, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinolin-4-ylmethanone.
Reduction: Quinolin-4-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Quinolin-4-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Quinolin-4-ylmethanamine can be compared with other similar compounds such as:
Quinoline: The parent compound, which lacks the amino group present in this compound.
Quinolin-4-ylmethanol: The reduced form of this compound.
Quinolin-4-ylmethanone: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its amino group provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
quinolin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQGQPVMVBOTID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-13-3 | |
Record name | 5632-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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